2-Amino-3-(2-fluorobenzyloxy)pyridine
Overview
Description
2-Amino-3-(2-fluorobenzyloxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular formula of C12H11FN2O and a molecular weight of 218.23 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Amino-3-(2-fluorobenzyloxy)pyridine, often involves methods like the Umemoto reaction and the Balts-Schiemann reaction . The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine .Molecular Structure Analysis
The molecular structure of 2-Amino-3-(2-fluorobenzyloxy)pyridine includes a pyridine ring with an amino group attached at the 2-position and a fluorobenzyloxy group attached at the 3-position .Chemical Reactions Analysis
Fluoropyridines, such as 2-Amino-3-(2-fluorobenzyloxy)pyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Organic Synthesis and Chemical Properties
"Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution" explores a method giving fluorinated pyridines with high regioselectivities. This fluorination reaction demonstrates the impact of substituent patterns on the regioselectivity, which is critical for synthesizing compounds like "2-Amino-3-(2-fluorobenzyloxy)pyridine" (Zhou, G., et al., 2018).
Biological Activity
The study "Recent pharmacology progress in flupirtine, a new analgesic agent" discusses a novel non-opiate analgesic agent, highlighting its unique mechanism of action and potential for treating chronic pain without the adverse effects common to opiate drugs. While flupirtine's structure varies from "2-Amino-3-(2-fluorobenzyloxy)pyridine," the research indicates the broader relevance of pyridine derivatives in developing new therapeutic agents (Shu, L., 2002).
Material Science and Imaging
The article "2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL, a PSMA-Based PET Imaging Agent for Prostate Cancer" details the synthesis and evaluation of a PSMA-based imaging agent for prostate cancer, showcasing the application of fluorinated pyridine derivatives in medical imaging and diagnostics. This study underlines the importance of such compounds in developing targeted imaging agents for cancer detection (Chen, Y., et al., 2011).
Future Directions
The interest towards the development of fluorinated chemicals, including 2-Amino-3-(2-fluorobenzyloxy)pyridine, has been steadily increasing due to their potential therapeutic and industrial applications . They are useful precursors for the synthesis of a variety of heterocyclic compounds possessing medicinal value .
properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRXNTWCCSPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437203 | |
Record name | 2-Amino-3-(2-fluorobenzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-fluorobenzyloxy)pyridine | |
CAS RN |
79707-17-8 | |
Record name | 2-Amino-3-(2-fluorobenzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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